molecular formula C15H14N2O B1653647 4,5-Diphenyltetrahydro-3h-pyrazol-3-one CAS No. 18795-79-4

4,5-Diphenyltetrahydro-3h-pyrazol-3-one

Cat. No. B1653647
Key on ui cas rn: 18795-79-4
M. Wt: 238.28 g/mol
InChI Key: KYCUKDBLOYZMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(OC(=O)N1NC(=O)C(c2ccccc2)C1c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH3:1][CH:2]([O:3][C:4](=[O:5])[N:12]1[NH:13][C:14](=[O:29])[CH:15]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[CH:16]1[c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1.[H:30][H:31]>>[NH:12]1[NH:13][C:14](=[O:29])[CH:15]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[CH:16]1[c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
CC(OC(=O)N1NC(=O)C(c2ccccc2)C1c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(OC(=O)N1NC(=O)C(c2ccccc2)C1c1ccccc1)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
O=C1NNC(c2ccccc2)C1c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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